REACTION_CXSMILES
|
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Cu+2:6].[Cu]>>[S:1](=[O:3])(=[O:2])([OH:5])[OH:4].[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Cu+2:6] |f:0.1,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Cu+2]
|
Name
|
copper
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cu]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Type
|
ADDITION
|
Details
|
containing material
|
Type
|
CONCENTRATION
|
Details
|
such as an ore, concentrate
|
Name
|
|
Type
|
product
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-].[Cu+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Cu+2:6].[Cu]>>[S:1](=[O:3])(=[O:2])([OH:5])[OH:4].[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Cu+2:6] |f:0.1,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Cu+2]
|
Name
|
copper
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cu]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Type
|
ADDITION
|
Details
|
containing material
|
Type
|
CONCENTRATION
|
Details
|
such as an ore, concentrate
|
Name
|
|
Type
|
product
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-].[Cu+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Cu+2:6].[Cu]>>[S:1](=[O:3])(=[O:2])([OH:5])[OH:4].[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Cu+2:6] |f:0.1,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Cu+2]
|
Name
|
copper
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cu]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Type
|
ADDITION
|
Details
|
containing material
|
Type
|
CONCENTRATION
|
Details
|
such as an ore, concentrate
|
Name
|
|
Type
|
product
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-].[Cu+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |